2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-bromothiophen-2-yl)methylidene]acetohydrazide
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Overview
Description
2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(5-bromothiophen-2-yl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, chlorophenyl groups, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(5-bromothiophen-2-yl)methylidene]acetohydrazide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.
Introduction of Chlorophenyl Groups: The chlorophenyl groups are introduced via electrophilic aromatic substitution reactions.
Attachment of the Thiophene Moiety: The thiophene moiety is attached through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Final Assembly: The final compound is assembled by reacting the intermediate products under controlled conditions, typically involving reflux in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(5-bromothiophen-2-yl)methylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.
Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(5-bromothiophen-2-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes and proteins involved in cellular metabolism and signal transduction.
Pathways Involved: It can modulate pathways related to oxidative stress, apoptosis, and cell proliferation, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- **2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide
- **2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide
- **2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-chlorophenyl)methylidene]acetohydrazide
Uniqueness
The uniqueness of 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(5-bromothiophen-2-yl)methylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chlorophenyl and bromothiophene moieties enhances its reactivity and potential for diverse applications.
Properties
Molecular Formula |
C21H14BrCl2N5OS2 |
---|---|
Molecular Weight |
567.3 g/mol |
IUPAC Name |
2-[[4,5-bis(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(5-bromothiophen-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C21H14BrCl2N5OS2/c22-18-10-9-17(32-18)11-25-26-19(30)12-31-21-28-27-20(13-1-3-14(23)4-2-13)29(21)16-7-5-15(24)6-8-16/h1-11H,12H2,(H,26,30)/b25-11+ |
InChI Key |
LUNDIROMFLLHQC-OPEKNORGSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)N/N=C/C4=CC=C(S4)Br)Cl |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NN=CC4=CC=C(S4)Br)Cl |
Origin of Product |
United States |
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